molecular formula C18H20N2O3S B2562848 2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole CAS No. 1705245-89-1

2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B2562848
CAS No.: 1705245-89-1
M. Wt: 344.43
InChI Key: VBUKFKDXPPIBCF-UHFFFAOYSA-N
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Description

2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole (CAS 1705245-89-1) is a synthetic organic compound with a molecular formula of C18H20N2O3S and a molecular weight of 344.43 g/mol . This chemical scaffold integrates two privileged structures in medicinal chemistry: the azetidin-2-one (beta-lactam) ring and the 1,3-thiazole heterocycle. Research into analogous compounds has demonstrated that derivatives containing the azetidin-2-one moiety have shown significant promise in biological screenings, exhibiting potent anticancer activity against MCF-7 breast cancer cell lines and notable antimicrobial activity against various bacterial and fungal strains . Furthermore, 1,3-thiazole derivatives are extensively investigated for their antifungal potential, with some showing lower Minimum Inhibitory Concentration (MIC) values against pathogenic Candida species compared to the reference drug fluconazole . The molecular structure of this compound, featuring a lipophilic aromatic region and hydrogen bond acceptor sites, is consistent with pharmacophores designed to inhibit key enzymatic targets, such as lanosterol C14α-demethylase in fungi . This product is offered with a purity of 90% or higher and is intended for research applications exclusively . It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(20-12-15(13-20)23-17-19-8-11-24-17)18(6-9-22-10-7-18)14-4-2-1-3-5-14/h1-5,8,11,15H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUKFKDXPPIBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thiazole derivatives demonstrate effectiveness against various strains of bacteria and fungi, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida species

In vitro assays have revealed that modifications in the thiazole structure can lead to enhanced antimicrobial potency.

Anticancer Potential

Emerging studies suggest that thiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, certain thiazole compounds have been documented to inhibit specific pathways involved in tumor growth.

Case Study: Antimicrobial Evaluation

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences evaluated various thiazole derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that several derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria (Table 1).

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
A1SignificantModerate
A2HighSignificant
B1ModerateWeak

Case Study: Anticancer Activity

In another study focused on anticancer activity, derivatives of thiazole were tested against human cancer cell lines. The findings suggested that specific modifications to the thiazole structure could enhance cytotoxic effects on cancer cells while maintaining low toxicity to normal cells (Table 2).

CompoundIC50 (µM) against Cancer Cell Line AIC50 (µM) against Normal Cell Line B
C115>100
C210>100
D18>100

Mechanism of Action

The mechanism of action of 2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine-Linked Thiazole Derivatives

Compounds with azetidinyl-thiazole scaffolds, such as those in (e.g., 12f–12j ), share structural similarities with the target compound. These derivatives feature a thiazoline ring connected to substituted benzoyl groups via a thio-azetidine linker. Key differences include:

  • Linking Atom : The target compound uses an oxy-azetidine group (C–O–C), whereas 12f–12j employ a thio-azetidine (C–S–C) bridge. The oxygen linker may enhance polarity and hydrogen-bonding capacity compared to sulfur .
  • Substituent Effects : In 12f–12j , the benzoyl group is substituted with electron-donating (e.g., methoxy in 12f ) or electron-withdrawing groups (e.g., nitro in 12h ). The target’s 4-phenyloxane moiety introduces a bicyclic system, likely improving lipophilicity and steric hindrance compared to simple aryl substituents .

Table 1: Comparison of Azetidine-Linked Thiazole Derivatives

Compound Linking Group Substituent Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Oxy-azetidine 4-Phenyloxane N/A N/A
12f Thio-azetidine 4-Methoxybenzoyl 116–117 1H-NMR: δ 7.8 (d, 2H), 4.1 (m, 1H)
12g Thio-azetidine 4-Chlorobenzoyl 109.5–110.5 13C-NMR: δ 168.2 (C=O)
12h Thio-azetidine 4-Nitrobenzoyl 140–142 IR: 1720 cm⁻¹ (C=O)
Thiazole Hybrids with Triazole or Oxadiazole Moieties

and describe thiazole derivatives fused with triazole (9a–9e ) or oxadiazole rings. These hybrids highlight the impact of heterocyclic appendages on bioactivity:

  • Oxadiazole-Thiazole Hybrids () : Designed for anticancer activity, these hybrids leverage oxadiazole’s electron-deficient nature to enhance interactions with biological targets. The target compound’s phenyloxane group may similarly modulate target engagement through hydrophobic interactions .

Table 2: Bioactive Thiazole Hybrids

Compound Hybrid Structure Key Activity/Property Reference
Target Compound Thiazole-oxy-azetidine N/A N/A
9c Triazole-thiazole Docking affinity (purple in model)
EMAC2056 Biphenyl-thiazole Dual HIV RT inhibition
Oxadiazole hybrids Oxadiazole-thiazole Anticancer (in vitro cytotoxicity)
Substituent Effects on Thiazole Pharmacology
  • Bicyclic Systems : The target’s 4-phenyloxane moiety contrasts with simpler aryl groups in 12f–12j , possibly offering enhanced metabolic stability due to reduced oxidative susceptibility .

Biological Activity

The compound 2-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxy}-1,3-thiazole exhibits a range of biological activities that have been the subject of research in medicinal chemistry. This article compiles findings from various studies, detailing its potential therapeutic applications, mechanisms of action, and biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 342.40 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring which is known for its biological activity, often serving as a scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of various thiazole derivatives, it was found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Studies indicated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring may interact with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound has been shown to influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
  • Induction of Oxidative Stress : In certain studies, it was noted that the compound induces oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited an MIC value of 8 µg/mL against Staphylococcus aureus, significantly lower than standard treatments .

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

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